5,6-Dihydroxyquinolin-2(1H)-one
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Overview
Description
5,6-Dihydroxyquinolin-2(1H)-one is a heterocyclic organic compound that belongs to the quinolinone family. It is characterized by the presence of two hydroxyl groups at the 5 and 6 positions and a keto group at the 2 position of the quinoline ring. This compound is of significant interest due to its potential biological activities and applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dihydroxyquinolin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 2-aminophenol with diethyl oxalate, followed by cyclization and oxidation steps. The reaction conditions often require the use of acidic or basic catalysts and controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
5,6-Dihydroxyquinolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The keto group can be reduced to form hydroquinolines.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions include quinones, hydroquinolines, and various substituted derivatives of this compound, depending on the specific reagents and conditions used.
Scientific Research Applications
5,6-Dihydroxyquinolin-2(1H)-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activities, including antimicrobial, antioxidant, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs and treatments.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5,6-Dihydroxyquinolin-2(1H)-one involves its interaction with various molecular targets and pathways. The hydroxyl and keto groups play a crucial role in its reactivity and ability to form complexes with metal ions and other biomolecules. These interactions can lead to the modulation of biological processes, such as enzyme inhibition, oxidative stress response, and signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Quinolin-2(1H)-one: Lacks the hydroxyl groups at the 5 and 6 positions.
5-Hydroxyquinolin-2(1H)-one: Contains only one hydroxyl group at the 5 position.
6-Hydroxyquinolin-2(1H)-one: Contains only one hydroxyl group at the 6 position.
Uniqueness
5,6-Dihydroxyquinolin-2(1H)-one is unique due to the presence of two hydroxyl groups, which significantly enhance its reactivity and potential biological activities compared to its analogs. This dual hydroxylation allows for more diverse chemical modifications and interactions, making it a valuable compound for various applications.
Properties
CAS No. |
586354-85-0 |
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Molecular Formula |
C9H7NO3 |
Molecular Weight |
177.16 g/mol |
IUPAC Name |
5,6-dihydroxy-1H-quinolin-2-one |
InChI |
InChI=1S/C9H7NO3/c11-7-3-2-6-5(9(7)13)1-4-8(12)10-6/h1-4,11,13H,(H,10,12) |
InChI Key |
UTBOUXWUGRVEPB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)NC2=C1C(=C(C=C2)O)O |
Origin of Product |
United States |
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